molecular formula C15H17N3O5 B13391533 But-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

But-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

Cat. No.: B13391533
M. Wt: 319.31 g/mol
InChI Key: VOJRMYBBPKNLLI-UHFFFAOYSA-N
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Description

Sumanirole maleate, also known as PNU-95,666, is a highly selective dopamine D2 receptor full agonist. It was initially developed for the treatment of Parkinson’s disease and restless leg syndrome. Although it has not been approved for medical use, it remains a valuable tool in basic research to identify neurobiological mechanisms based on dopamine D2-linked pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sumanirole maleate is synthesized from D-phenylalanine using a sequential oxidative cyclization strategy. The process involves several steps, including the formation of an imidazoquinoline core structure . The reaction conditions typically involve the use of oxidizing agents and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Sumanirole maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, particularly at the nitrogen and oxygen atoms within the imidazoquinoline structure.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Catalysts: Various metal catalysts, such as palladium on carbon, are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Mechanism of Action

Sumanirole maleate exerts its effects by selectively binding to and activating dopamine D2 receptors. This activation leads to a cascade of intracellular events that modulate neuronal activity and neurotransmitter release. The compound’s high selectivity for D2 receptors over other dopamine receptor subtypes (D1, D3, D4, and D5) makes it a valuable tool for studying D2-linked pathways .

Comparison with Similar Compounds

Similar Compounds

    Ropinirole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease and restless leg syndrome.

    Pramipexole: A dopamine agonist with high affinity for D2 and D3 receptors, used in Parkinson’s disease treatment.

    Quinpirole: A selective D2 and D3 receptor agonist used in research to study dopamine receptor functions.

Uniqueness of Sumanirole Maleate

Sumanirole maleate is unique due to its exceptionally high selectivity for dopamine D2 receptors, with minimal activity at other dopamine receptor subtypes. This selectivity allows for more precise studies of D2 receptor functions without the confounding effects of activating other receptor subtypes .

Biological Activity

Overview

But-2-enedioic acid; 10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one, commonly known as Sumanirole maleate, is a compound with significant biological activity primarily as a selective dopamine D2 receptor agonist. It has been researched for its potential applications in treating neurological disorders such as Parkinson's disease and restless leg syndrome.

  • IUPAC Name : But-2-enedioic acid; 10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
  • Molecular Formula : C15H17N3O5
  • CAS Number : 179386-44-8
  • PubChem ID : 9818478

Sumanirole maleate functions by selectively binding to and activating dopamine D2 receptors in the brain. This action leads to an increase in dopaminergic signaling, which is crucial for regulating mood and motor functions. The high selectivity for D2 receptors over other subtypes (D1, D3, D4, and D5) enhances its therapeutic potential while minimizing side effects associated with non-selective dopamine receptor activation .

Biological Activity

The biological activity of Sumanirole maleate has been extensively studied:

  • Dopamine Receptor Agonism :
    • Sumanirole exhibits full agonistic activity at dopamine D2 receptors, which is essential for its role in managing symptoms associated with Parkinson’s disease .
    • It has been shown to improve motor function in animal models of Parkinson's disease .
  • Neuroprotective Effects :
    • Research indicates that compounds like Sumanirole may provide neuroprotective benefits by modulating dopaminergic pathways and reducing oxidative stress in neuronal cells .
  • Potential Side Effects :
    • While it offers therapeutic benefits, the activation of dopamine receptors can lead to side effects such as dyskinesia or other movement disorders if not carefully managed .

Case Studies

Several studies have highlighted the efficacy of Sumanirole maleate:

  • Study on Motor Function Improvement :
    A study conducted on animal models demonstrated that administration of Sumanirole led to significant improvements in motor function scores compared to control groups receiving placebo treatments. The results indicated a direct correlation between dosage and improvement in motor skills .
  • Neuroprotective Mechanisms :
    Another research effort focused on the neuroprotective properties of Sumanirole against neurotoxic agents in vitro. The findings suggested that the compound could mitigate cell death induced by neurotoxins through its antioxidant properties and modulation of apoptotic pathways .

Summary Table of Biological Activities

Activity TypeDescriptionFindings
Dopamine Receptor AgonismSelectively activates D2 receptorsImproves motor function in Parkinson's models
Neuroprotective EffectsReduces oxidative stress and apoptosisProtects neuronal cells from neurotoxicity
Side EffectsPotential for dyskinesia and other movement disordersRequires careful dosage management

Properties

IUPAC Name

but-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJRMYBBPKNLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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